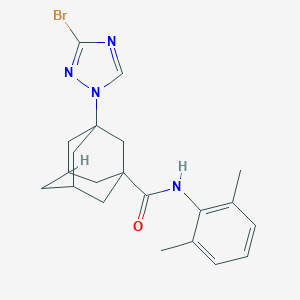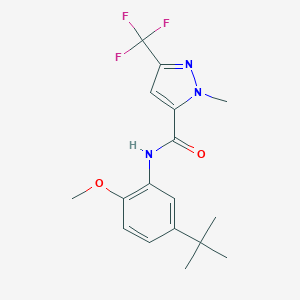
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, it has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its potential applications in various fields, including medicine and agriculture. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further studies. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the treatment of various inflammatory and pain-related conditions. Additionally, its potential applications as an anticancer agent and herbicide should be further explored. Moreover, the development of novel synthesis methods and formulations to improve its solubility and efficacy should be investigated. Finally, the potential for drug delivery systems based on this compound should be explored to improve its targeted delivery and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, its potential applications as an anticancer agent and herbicide should be further explored. The development of novel synthesis methods and formulations to improve its solubility and efficacy should also be investigated.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In the field of agriculture, this compound has been studied for its herbicidal properties, making it a potential candidate for weed control.
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
5-chloro-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-10(9(2)6-8)15-13(18)11-7-12(14)17(3)16-11/h4-7H,1-3H3,(H,15,18) |
Clave InChI |
NENZJDHDXPBTSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)Cl)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)





![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)